molecular formula C22H23N3O4 B10834788 2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one

2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one

Cat. No.: B10834788
M. Wt: 393.4 g/mol
InChI Key: APVTWFGLNNDNFT-UHFFFAOYSA-N
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Description

PMID26924192-Compound-52 is a small molecular drug that targets the bromodomain and extraterminal domain protein (BET). This compound has shown potential in various clinical trials, particularly in the treatment of myeloproliferative neoplasms and other cancers .

Preparation Methods

The synthesis of PMID26924192-Compound-52 involves multiple steps, starting with the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final compound . The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PMID26924192-Compound-52 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID26924192-Compound-52 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the function of bromodomain and extraterminal domain proteins.

    Biology: It helps in understanding the role of BET proteins in gene regulation and chromatin remodeling.

    Medicine: It is being investigated for its potential in treating various cancers, including myeloproliferative neoplasms and solid tumors.

    Industry: It may have applications in the development of new therapeutic agents.

Mechanism of Action

PMID26924192-Compound-52 exerts its effects by inhibiting the bromodomain and extraterminal domain proteins. These proteins play a key role in the regulation of gene expression by recognizing and binding to acetylated histones. By inhibiting these proteins, PMID26924192-Compound-52 disrupts the transcription of genes involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

PMID26924192-Compound-52 is unique in its specific targeting of the bromodomain and extraterminal domain proteins. Similar compounds include:

These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and clinical efficacy.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H23N3O4/c1-25-11-16(14-7-8-23-18(14)22(25)27)15-9-13(28-2)10-17-20(15)29-19(21(26)24-17)12-5-3-4-6-12/h7-12,19,23H,3-6H2,1-2H3,(H,24,26)

InChI Key

APVTWFGLNNDNFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C4C(=CC(=C3)OC)NC(=O)C(O4)C5CCCC5

Origin of Product

United States

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